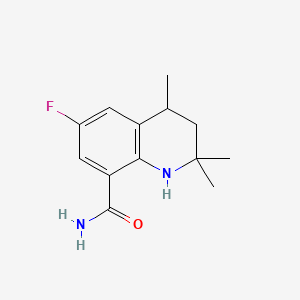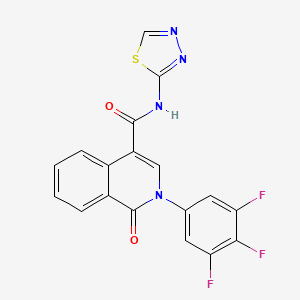![molecular formula C24H25NO6 B11029743 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide](/img/structure/B11029743.png)
3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide is a complex organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core with methoxy and dimethyl substitutions, as well as a propanamide group linked to a methoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen-2-one core, which can be synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid. The resulting intermediate is then subjected to methylation using methyl iodide and a base such as potassium carbonate.
The next step involves the formation of the propanamide linkage. This can be achieved by reacting the chromen-2-one intermediate with 4-methoxyphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups using reagents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The methoxy and dimethyl substitutions enhance its ability to scavenge free radicals and inhibit pro-inflammatory mediators. The propanamide linkage may facilitate its binding to specific proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromen-2-one core but differ in their substituents.
N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide derivatives: These compounds have similar propanamide linkages but different aromatic substitutions.
Uniqueness
3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual methoxy substitutions and propanamide linkage make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H25NO6 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide |
InChI |
InChI=1S/C24H25NO6/c1-14-18-9-11-21(30-4)15(2)23(18)31-24(28)19(14)10-12-22(27)25-13-20(26)16-5-7-17(29-3)8-6-16/h5-9,11H,10,12-13H2,1-4H3,(H,25,27) |
InChI Key |
JCZYTDBFXCFVEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11029665.png)
![dimethyl 5-{[8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]amino}isophthalate](/img/structure/B11029672.png)

![Tert-butyl 4-[(4,4-dimethyl-1,2-dioxo-1,2,9,10-tetrahydro-4H-[1,4]dioxino[2,3-G]pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11029680.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B11029682.png)
![Ethyl 2-cyano-3-[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]-2-{[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]methyl}propanoate](/img/structure/B11029697.png)
![N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]thiophene-2-carboxamide](/img/structure/B11029702.png)
![N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]-4-phenylbutanamide](/img/structure/B11029703.png)

![9-(4-methoxyphenyl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11029718.png)
![2-(2-Chlorophenyl)-6-methyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B11029722.png)
![N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11029728.png)

![7-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11029748.png)
